molecular formula C15H22N4O2 B2998360 4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415462-77-8

4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2998360
CAS No.: 2415462-77-8
M. Wt: 290.367
InChI Key: PSVLWOQKGNRTKW-UHFFFAOYSA-N
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Description

4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 6-methylpyrazin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Methyl Group:

    Formation of the Piperidine-1-carbonyl Group: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The carbonyl group can be introduced using acylation reagents such as acyl chlorides.

    Coupling with Morpholine: The final step involves coupling the 6-methylpyrazin-2-yl group and the piperidine-1-carbonyl group with morpholine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Alcohol derivatives of the carbonyl group.

    Substitution Products: Substituted derivatives at the pyrazine ring.

Scientific Research Applications

4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and pharmacokinetic properties.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target specific enzymes or receptors in the body, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.

    4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)piperazine: Similar structure but with a piperazine ring instead of morpholine.

Uniqueness

4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(6-methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-12-9-16-10-14(17-12)19-7-8-21-13(11-19)15(20)18-5-3-2-4-6-18/h9-10,13H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVLWOQKGNRTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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